Cas no 10547-88-3 (2(3H)-Furanone, dihydro-4-(1-methylethyl)-)
10547-88-3 structure
Product Name:2(3H)-Furanone, dihydro-4-(1-methylethyl)-
CAS-nummer:10547-88-3
MF:C7H12O2
MW:128.168982505798
CID:1153927
PubChem ID:10997052
Update Time:2025-04-20
2(3H)-Furanone, dihydro-4-(1-methylethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2(3H)-Furanone, dihydro-4-(1-methylethyl)-
- 4-isopropyldihydro-furan-2-one
- 4-Isopropyl-dihydro-furan-2-one
- SCHEMBL5390437
- 4-Isopropyldihydrofuran-2(3H)-one
- CHEMBL285217
- 10547-88-3
- KSHNENOHFJQWJE-UHFFFAOYSA-N
-
- Inchi: 1S/C7H12O2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3
- InChI-sleutel: KSHNENOHFJQWJE-UHFFFAOYSA-N
- LACHT: O1C(CC(C1)C(C)C)=O
Berekende eigenschappen
- Exacte massa: 128.08376
- Monoisotopische massa: 128.083729621g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 1
- Complexiteit: 118
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.4
- Topologisch pooloppervlak: 26.3Ų
Experimentele eigenschappen
- Dichtheid: 1.0±0.1 g/cm3
- Smeltpunt: NA
- Kookpunt: 208.1±8.0 °C at 760 mmHg
- Vlampunt: 75.8±15.9 °C
- PSA: 26.3
- Dampfdruk: 0.2±0.4 mmHg at 25°C
2(3H)-Furanone, dihydro-4-(1-methylethyl)- Beveiligingsinformatie
- Gevaarverklaring: CAUTION: May irritate eyes, skin
- Veiligheidsinstructies: CAUT
2(3H)-Furanone, dihydro-4-(1-methylethyl)- Gerelateerde literatuur
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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